molecular formula C16H22N4O10 B6591550 1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose CAS No. 1404472-50-9

1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose

Cat. No.: B6591550
CAS No.: 1404472-50-9
M. Wt: 430.37 g/mol
InChI Key: HGMISDAXLUIXKM-YMILTQATSA-N
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Description

1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose is a complex carbohydrate derivative. It is characterized by the presence of acetyl groups at the 1, 3, 4, and 6 positions, and an azidoacetyl group at the 2 position of the galactopyranose ring. This compound is often used in biochemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose typically involves multiple steps One common method starts with the acetylation of galactopyranose to protect the hydroxyl groupsThe reaction conditions often require the use of organic solvents such as chloroform or methanol, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques such as chromatography ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide and solvents such as dimethylformamide (DMF).

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Click Chemistry: Copper(I) iodide and alkynes.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2-amino-2-deoxy derivatives.

    Click Chemistry: 1,2,3-triazole derivatives.

Scientific Research Applications

1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose involves its ability to participate in bioorthogonal reactions. The azido group is particularly reactive and can form stable triazole linkages through click chemistry. This property makes it useful for labeling and tracking biomolecules in complex biological systems. The compound can target specific molecular pathways by modifying glycosylation patterns on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose: Similar structure but with an amino group instead of an azido group.

    2-Azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranose: Lacks one acetyl group compared to the target compound.

    1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose: Similar but derived from glucose instead of galactose

Uniqueness

1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose is unique due to its specific combination of acetyl and azido groups, which confer distinct reactivity and functionality. This makes it particularly valuable in applications requiring precise chemical modifications and bioorthogonal labeling .

Properties

IUPAC Name

[(2R,3R,4R,5R,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13-,14+,15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMISDAXLUIXKM-YMILTQATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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